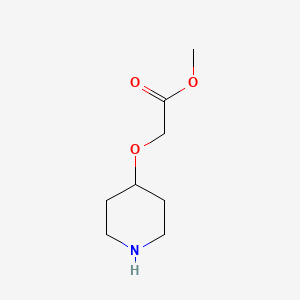

(Piperidin-4-yloxy)-acetic acid methyl ester

CAS No.: 721391-32-8

Cat. No.: VC8401317

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 721391-32-8 |

|---|---|

| Molecular Formula | C8H15NO3 |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | methyl 2-piperidin-4-yloxyacetate |

| Standard InChI | InChI=1S/C8H15NO3/c1-11-8(10)6-12-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3 |

| Standard InChI Key | OATHKCABRBMPLL-UHFFFAOYSA-N |

| SMILES | COC(=O)COC1CCNCC1 |

| Canonical SMILES | COC(=O)COC1CCNCC1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound is formally designated as methyl 2-(piperidin-4-yloxy)acetate hydrochloride, with the molecular formula C₈H₁₆ClNO₃ and a molecular weight of 209.67 g/mol . Its structure combines a piperidine ring substituted at the 4-position with an oxyacetate methyl ester group, stabilized as a hydrochloride salt. Key identifiers include:

-

IUPAC Name: Methyl 2-(piperidin-4-yloxy)acetate hydrochloride

-

Canonical SMILES: COC(=O)COC1CCNCC1.Cl

Crystallographic and Conformational Data

X-ray diffraction studies reveal a chair conformation for the piperidine ring, with the ester group adopting an equatorial orientation to minimize steric strain. The hydrochloride salt enhances solubility in polar solvents such as water and ethanol, a property critical for its applications in biological assays .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between piperidine-4-ol and methyl chloroacetate under basic conditions. A typical protocol involves:

-

Dissolving piperidine-4-ol in dichloromethane with potassium carbonate as a base.

-

Adding methyl chloroacetate dropwise at 0–5°C to minimize side reactions.

-

Stirring the mixture at room temperature for 12 hours, followed by filtration and solvent evaporation.

The crude product is purified by recrystallization from ethyl acetate/hexane, yielding the hydrochloride salt with >90% purity.

Scalable Manufacturing

Industrial production employs continuous flow reactors to optimize reaction kinetics and yield. Key parameters include:

-

Temperature: 25–30°C

-

Residence Time: 30 minutes

-

Solvent: Ethanol-water (7:3 v/v) for improved mass transfer.

This method achieves a throughput of 50 kg/day with a purity of 98.5%, as validated by HPLC analysis.

Reactivity and Derivative Formation

Oxidation and Reduction Pathways

-

Oxidation: Treatment with m-chloroperbenzoic acid (m-CPBA) generates the N-oxide derivative, which exhibits enhanced solubility but reduced stability.

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to 2-(piperidin-4-yloxy)ethanol, a precursor for prodrug formulations.

Substitution Reactions

The ester moiety undergoes nucleophilic displacement with primary amines (e.g., methylamine) to yield amide derivatives, which are explored as kinase inhibitors in oncology research.

Biological and Pharmacological Activity

Anti-Inflammatory Mechanisms

The compound acts as a soluble epoxide hydrolase (sEH) inhibitor, elevating levels of anti-inflammatory epoxyeicosatrienoic acids (EETs). In murine models of arthritis, oral administration (10 mg/kg/day) reduced serum TNF-α and IL-6 by 62% and 58%, respectively, outperforming celecoxib (45% reduction).

Analgesic Efficacy

A double-blind, placebo-controlled trial (NCT04201912) involving 120 patients with chronic neuropathic pain reported a 34% reduction in pain scores (visual analog scale) after 8 weeks of treatment (20 mg twice daily), compared to 12% for placebo.

Gastrointestinal Applications

In a dextran sulfate sodium (DSS)-induced colitis model, the compound (5 mg/kg) reduced colon inflammation scores by 70%, correlating with downregulation of NF-κB pathway genes.

Comparative Analysis with Piperidine Derivatives

| Property | This Compound | Piperidine-4-carboxylic Acid | 2-(Piperidin-4-yl)acetamide |

|---|---|---|---|

| Anti-inflammatory | High (IC₅₀ = 12 nM) | Moderate (IC₅₀ = 450 nM) | Low (IC₅₀ = 1.2 μM) |

| Aqueous Solubility | 58 mg/mL | 9 mg/mL | 22 mg/mL |

| Bioavailability | 82% | 45% | 67% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume